molecular formula C13H19FN2O B3020654 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide CAS No. 1218040-65-3

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide

Cat. No.: B3020654
CAS No.: 1218040-65-3
M. Wt: 238.306
InChI Key: HUAAIFLKUBUYIA-UHFFFAOYSA-N
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Description

2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a fluorinated amide derivative characterized by a pentanamide backbone (five-carbon chain) with an amino group at the second carbon position. The amide nitrogen is substituted with a methyl group and a 3-fluorobenzyl moiety. This compound is structurally tailored to balance lipophilicity and solubility, making it a candidate for pharmaceutical and agrochemical research. While its exact molecular formula is inconsistently reported in available literature, estimated values suggest a composition of approximately C₁₃H₁₈FN₂O (molecular weight ~238.30 g/mol) based on structural analogs .

Properties

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-5-12(15)13(17)16(2)9-10-6-4-7-11(14)8-10/h4,6-8,12H,3,5,9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAAIFLKUBUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide typically involves the reaction of 3-fluorobenzylamine with N-methylpentanamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the fluorophenyl group may yield a phenyl derivative .

Scientific Research Applications

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Backbone Length and Functional Group Variations

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
  • Structure: Propanamide (3-carbon chain) with a 4-fluorobenzyl group and amino at position 3.
  • Key Differences : Shorter chain length (propanamide vs. pentanamide) and fluorine at the para position.
  • Applications : Used in pharmaceuticals and agrochemicals due to enhanced bioavailability from the shorter chain .
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropionamide
  • Structure : Propionamide (3-carbon chain) with 2-fluorobenzyl and stereospecific (S)-configuration.
  • Key Differences : Ortho-fluorine substitution and chiral center influence receptor binding selectivity.
  • Properties : Molecular weight = 210.25 g/mol; demonstrates the impact of fluorine position on pharmacokinetics .
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
  • Structure: Propanamide with chloro substituent instead of amino and 3-fluorobenzyl.
  • Key Differences: Chlorine’s electronegativity vs. amino’s hydrogen-bonding capability.
  • Data : Molecular weight = 229.68 g/mol; highlights substituent effects on reactivity and toxicity .

Halogen and Substituent Comparisons

N-(3-Bromophenyl)-2-methylpentanamide
  • Structure : Pentanamide with bromine at the meta position.
  • Key Differences : Bromine’s larger atomic radius and polarizability compared to fluorine.
  • Implications : Brominated analogs may exhibit altered metabolic stability and binding affinity .
2-{[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure: Complex heterocyclic acetamide with trifluoromethyl and cyano groups.
  • Key Differences : Bulkier substituents and multi-ring systems enhance steric hindrance.
  • Activity : Demonstrates how fluorinated groups in multi-target compounds improve antifungal potency .

Data Tables for Structural and Functional Comparison

Compound Name Backbone Substituents Molecular Weight (g/mol) Key Applications
2-Amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide Pentanamide 3-Fluorobenzyl, Amino (C2) ~238.30 Research (potential pharma/agro)
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl Propanamide 4-Fluorobenzyl, Amino (C3) 228.70 Pharmaceuticals, Agrochemicals
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropionamide Propionamide 2-Fluorobenzyl, Stereospecific 210.25 Chiral drug intermediates
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide Propanamide 3-Fluorobenzyl, Chloro (C2) 229.68 Toxicity studies

Biological Activity

2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorophenyl group, which can influence its biological activity. The fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interaction with biological targets compared to similar compounds without fluorine substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings position it as a candidate for further exploration in cancer therapeutics.

The mechanism of action of this compound likely involves interactions with specific enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group may engage in hydrophobic interactions, modulating the activity of target proteins .

Pharmacokinetic Studies

A pharmacokinetic analysis revealed that compounds similar to this compound possess varying bioavailability and half-lives. For instance, a related compound showed a maximum concentration (CmaxC_{max}) of 217 ng/mL and a bioavailability of 9.8% . These parameters are crucial for assessing the therapeutic potential of the compound.

Toxicity Assessments

In toxicity evaluations, compounds structurally related to this compound were administered to mice at varying doses (0, 600, or 1200 mg/kg). Results indicated no acute toxicity or significant adverse effects during the observation period, suggesting a favorable safety profile for further development .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-amino-N-[(3-chlorophenyl)methyl]-N-methylpentanamideChlorine instead of fluorineModerate antimicrobial activity
2-amino-N-[(3-bromophenyl)methyl]-N-methylpentanamideBromine instead of fluorineLower anticancer efficacy
2-amino-N-[(3-iodophenyl)methyl]-N-methylpentanamideIodine instead of fluorineReduced stability and activity

The presence of fluorine in this compound enhances its biological activity compared to its chloro, bromo, and iodo analogs.

Q & A

Q. What are the key structural features of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide, and how do they influence its physicochemical properties?

Methodological Answer: The compound contains a pentanamide backbone with a primary amino group, a methyl group, and a 3-fluorobenzyl substituent. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the methyl group on the amide nitrogen affects steric hindrance and conformational flexibility. Key physicochemical properties (e.g., logP, pKa) can be predicted using software like ACD/Labs or experimentally determined via HPLC retention times and potentiometric titration .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A typical route involves:

Acylation : Reacting 2-aminopentanoic acid derivatives with 3-fluorobenzylmethylamine using coupling agents like HATU or EDCI.

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amino protection to prevent side reactions.

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and catalyst selection (e.g., DMAP for acylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., fluorine-induced splitting in aromatic protons). The methyl group on the amide nitrogen appears as a singlet near δ 3.0 ppm.
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ at m/z 279.1) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and quantify purity.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee). Monitor ee via polarimetry or 19F^{19}F-NMR with chiral shift reagents .

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs). Validate predictions with SPR (surface plasmon resonance) binding assays.
  • MD Simulations : Assess conformational stability in lipid bilayers using GROMACS .

Q. How should discrepancies between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

  • Metabolic Stability : Test hepatic microsome stability to identify rapid degradation.
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo.
  • Pharmacokinetic Modeling : Compartmental models (e.g., non-linear mixed-effects) reconcile exposure-response differences. Cross-validate with LC-MS/MS quantification in plasma .

Q. What crystallographic methods resolve structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for refinement, focusing on fluorine positional parameters and hydrogen bonding networks.
  • Twinned Data Analysis : For problematic crystals, apply twin law detection in SHELXD and iterative refinement in Olex2 .

Data Contradiction Analysis

Example Scenario : Conflicting IC50_{50} values in enzyme inhibition assays.
Resolution Strategy :

Purity Verification : Reanalyze compound purity via HPLC (>98%) and 13C^{13}C-NMR.

Assay Conditions : Standardize buffer pH, ionic strength, and temperature.

Orthogonal Assays : Validate with fluorescence polarization or ITC (isothermal titration calorimetry) .

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